N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylphenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and compounds with tert-butylphenyl or propynyl groups. Examples include:
tert-Butylamine: An aliphatic primary amine with various applications in organic synthesis.
Indole: A fused heterocyclic compound with aromatic properties.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-5-12-23-13-10-17(11-14-23)20(25)22-15-19(24)16-6-8-18(9-7-16)21(2,3)4/h1,6-9,17,19,24H,10-15H2,2-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGDBWOCPTUEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2CCN(CC2)CC#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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